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The Esculentin-2CHa-Albumin Binding Domain fusion protein (ESC-ABD) is a promising therapeutic
candidate for treating non-alcoholic fatty liver disease (NAFLD) [1]. Efficient purification is critical for
producing functional protein for subsequent nanoparticle synthesis and efficacy studies. This protocol

outlines a reliable method for its recombinant expression and purification.

Key Takeaways:

¢ Expression System: The protein is successfully expressed in E. coli BL21 cells using a pET28a
vector with a SUMO fusion partner to enhance solubility and yield [1].

¢ Purification Strategy: A single-step affinity chromatography using Talon resin (immobilized cobalt)
effectively captures the histidine-tagged fusion protein, simplifying the purification process [1].

¢ Final Product: The protocol yields a purified protein suitable for direct use in synthesizing ESC-ABD-
coated gold nanoparticles (ESC-ABD-AuNPSs), which have demonstrated significant therapeutic
efficacy in mouse models of NAFLD [1].

Experimental Protocol

Here is the detailed methodology for expressing and purifying the ESC-ABD fusion protein, as derived from

the research literature [1].

1. Plasmid Transformation and Culture Inoculation * Transform BL21 competent E. coli cells with the
pET28a-SUMO-3xESC-ABD plasmid. * Add a single transformed colony to 50 mL of LB medium

supplemented with 80 pg/mL kanamycin. * Incubate the culture overnight at 37°C with shaking at 250 rpm.
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2. Large-Scale Expression * Transfer the overnight culture into 1 L of fresh LB medium (also with 80
pg/mL kanamycin). * Incubate under the same conditions until the ODsoo reaches 0.9—1.0, indicating mid-
log phase growth. * Induce protein expression by adding 0.5 mM Isopropyl B-d-1-thiogalactopyranoside

(IPTG). * Continue incubation for 4 hours post-induction to allow protein production.

3. Cell Harvesting and Lysis * Harvest the cells by centrifugation at 8,000 rpm for 10 minutes. * Resuspend
the cell pellet in 20 mM phosphate-buffered saline (PBS), pH 7.4, containing 300 mM NaCl. * Lyse the cells
using sonication on ice. * Clarify the lysate by centrifuging again at 8,000 rpm for 10 minutes. Collect the

supernatant, which contains the soluble fusion protein.

4. Affinity Purification * Apply the supernatant directly to a column packed with Talon affinity resin (which
binds the His-tag). * Wash the resin extensively with the PBS/NaCl buffer to remove non-specifically bound
proteins. * Elute the bound ESC-ABD fusion protein using a buffer containing imidazole (typically 150-300
mM).

5. Final Concentration and Storage * Further purify and concentrate the eluted protein using an ultra-
centrifugal filter unit with a 30 kDa molecular weight cut-off (MWCO). * Assess the protein's purity and
integrity by SDS-PAGE on a 10% gel. * Determine the final protein concentration using a standard BCA

assay. * Store the purified protein at 4°C for immediate use.

Characterization and Quantitative Data

The synthesized ESC-ABD-AuNPs were rigorously characterized. The table below summarizes the key

physicochemical and biological properties confirmed in the study [1].

Property Characterization Method Result / Value

Hydrodynamic Size Dynamic Light Scattering (DLS) 120 £ 10 nm

Plasma Half-Life Pharmacokinetic (PK) Study 28.3 hours

Liver Accumulation Biodistribution Study High

Cytotoxicity Cell Viability Assay (B16F10, MING, Well tolerated
HepG2 cells)
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Property Characterization Method Result / Value

In Vivo Efficacy HFD-fed obese mouse model Significant reduction in blood
glucose & liver fat

Small Molecule Obeticholic Acid (OCA) Loading Study Demonstrated feasibility
Loading

Experimental Workflow Diagram

The following diagram, generated using Graphviz DOT language, visualizes the complete experimental

workflow from gene expression to nanoparticle synthesis and validation.
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Therapeutic Efficacy:
* Reduced Blood Glucose
 Improved Glucose Tolerance
 Mitigated Liver Fat

Click to download full resolution via product page

o Workflow Overview: This diagram outlines the three major stages of the process. The successful
execution of each stage, confirmed by the corresponding characterization data, is essential for
producing therapeutically active nanoparticles [1].

Conclusion

The outlined protocol provides a robust and reproducible framework for the recombinant production and
purification of the Esculentin-2CHa fusion protein. The subsequent one-step synthesis of ESC-ABD-AulNPs
results in a stable formulation with a prolonged plasma half-life and high liver accumulation, making it a
highly promising platform for the treatment of NAFLD, both for the peptide itself and for potential

combination therapies [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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